2,5-Difluorophenylboronic acid CAS number
2,5-Difluorophenylboronic acid CAS number
An In-Depth Technical Guide to 2,5-Difluorophenylboronic Acid
CAS Number: 193353-34-3[1][2][3]
This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on 2,5-Difluorophenylboronic acid. It covers its chemical properties, core applications, and detailed experimental protocols for its synthesis and use in palladium-catalyzed cross-coupling reactions.
Physicochemical and Identity Data
2,5-Difluorophenylboronic acid is a fluorinated organoboron compound widely utilized as a building block in organic synthesis.[4][5] Its properties are summarized below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 193353-34-3 | [1][2][3] |
| Molecular Formula | C₆H₅BF₂O₂ | [1][3] |
| Linear Formula | F₂C₆H₃B(OH)₂ | [2] |
| Molecular Weight | 157.91 g/mol | [1][2] |
| Appearance | White to off-white solid or powder | [3][6] |
| Melting Point | 105-110 °C | |
| Purity | ≥95% | [2] |
| Synonyms | 2,5-Difluorobenzeneboronic acid, (2,5-difluorophenyl)boranediol | [2][3] |
| Storage Conditions | Store in a dry, dark place at room temperature or under refrigeration (0-6°C). | [1][6] |
Core Applications in Research and Development
2,5-Difluorophenylboronic acid is a versatile reagent with significant applications in multiple scientific domains. The fluorinated phenyl ring is a valuable pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5]
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Drug Development : It serves as a crucial intermediate in the synthesis of complex pharmaceuticals, particularly in the development of targeted therapies for cancer and selective sphingosine phosphate receptor antagonists.[4][5]
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Organic Synthesis : Its primary application is in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds to create biaryl and substituted aromatic compounds.[4][5][7]
-
Materials Science : The compound is used to create advanced materials, including specialized polymers and nanomaterials with applications in coatings and electronics.[4][5]
-
Biochemical Tools : It is employed in the development of fluorescent probes for biological imaging and in bioconjugation techniques to link molecules.[4]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 2,5-Difluorophenylboronic acid and its application in a typical Suzuki-Miyaura cross-coupling reaction. These protocols are representative and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of 2,5-Difluorophenylboronic Acid
This protocol describes the synthesis via a Grignard reaction, adapted from procedures for analogous fluorinated phenylboronic acids.[8][9]
Materials:
-
1-Bromo-2,5-difluorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
10% Sulfuric acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings.
-
Add a small volume of anhydrous THF and a crystal of iodine to activate the magnesium.
-
Prepare a solution of 1-bromo-2,5-difluorobenzene in anhydrous THF.
-
Add a small amount of the bromide solution to initiate the reaction, then add the remainder dropwise while maintaining a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -70 °C in a dry ice/acetone bath.
-
Add a solution of trimethyl borate in anhydrous THF dropwise, ensuring the internal temperature does not rise above -60 °C.[9]
-
Stir the resulting mixture at -70 °C for an additional 2-3 hours.
-
-
Hydrolysis and Work-up:
-
Allow the reaction to warm slowly to 0 °C.
-
Quench the reaction by the slow, dropwise addition of 10% sulfuric acid until the pH is acidic (pH 1-2).[9]
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an ethyl acetate/hexanes mixture to yield pure 2,5-Difluorophenylboronic acid.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details a general procedure for the palladium-catalyzed coupling of 2,5-Difluorophenylboronic acid with an aryl halide.[7][10][11]
Materials:
-
Aryl Halide (e.g., Aryl Bromide, 1.0 eq.)
-
2,5-Difluorophenylboronic acid (1.2-1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq.)
-
Solvent System (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the aryl halide (1.0 eq.), 2,5-Difluorophenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and base (e.g., K₂CO₃, 2.0 eq.).[12]
-
Add the chosen solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water).
-
-
Degassing:
-
Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.
-
Catalytic Cycle and Mechanism
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[10][13]
References
- 1. (2,5-Difluorophenyl)boronic acid - Lead Sciences [lead-sciences.com]
- 2. 2,5-Difluorophenylboronic acid = 95 193353-34-3 [sigmaaldrich.com]
- 3. 2,5-Difluorophenylboronic acid | CymitQuimica [cymitquimica.com]
- 4. hurawalhi.com [hurawalhi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. lookchem.com [lookchem.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
